molecular formula C20H21NO3 B5351676 ethyl 5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate

ethyl 5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate

Cat. No.: B5351676
M. Wt: 323.4 g/mol
InChI Key: KLPJDTQEUFEICQ-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and an ethyl ester functional group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functional group modifications.

    Indole Core Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Functional Group Introduction: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide. The carboxylate ester can be formed by esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.

    Final Assembly: The final compound is assembled by coupling the indole core with the appropriate substituted benzene derivative using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: 5-Hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate.

    Reduction: Ethyl 5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-methanol.

    Substitution: 5-Methoxy-2-methyl-1-(3-methyl-4-nitrophenyl)-1H-indole-3-carboxylate.

Scientific Research Applications

Ethyl 5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments due to its stable indole structure.

Mechanism of Action

The mechanism of action of ethyl 5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The methoxy and ester groups can enhance its ability to cross cell membranes and interact with intracellular targets, potentially leading to modulation of signaling pathways and gene expression.

Comparison with Similar Compounds

Ethyl 5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate can be compared with other indole derivatives:

    Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate: Lacks the substituted phenyl group, which may affect its biological activity and chemical reactivity.

    5-Methoxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylic acid: The carboxylic acid instead of the ester group can influence its solubility and reactivity.

    5-Methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate: The absence of the methyl group on the phenyl ring can alter its steric and electronic properties.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-methoxy-2-methyl-1-(3-methylphenyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-5-24-20(22)19-14(3)21(15-8-6-7-13(2)11-15)18-10-9-16(23-4)12-17(18)19/h6-12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPJDTQEUFEICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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